(3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS No.: 1609395-12-1
Cat. No.: VC8430141
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1609395-12-1 |
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Molecular Formula | C12H22N2O2 |
Molecular Weight | 226.32 |
IUPAC Name | tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 |
Standard InChI Key | KFOSBANHALBORK-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CNCC2 |
SMILES | CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₂H₂₂N₂O₂, with a molar mass of 226.32 g/mol . Its IUPAC name specifies the (3aS,7aR) configuration, indicating the relative stereochemistry of the two bridgehead carbons connecting the pyrrolidine and pyridine rings. Key structural attributes include:
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Bicyclic framework: A pyrrolidine ring fused to a pyridine ring at the [2,3-c] positions, creating a conformationally restricted system.
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Boc protection: The tert-butyl carbamate group at the 1-position enhances solubility in organic solvents and prevents undesired reactions at the nitrogen during synthetic transformations .
Table 1: Physicochemical Properties
Synthetic Methodologies
Stereoselective Synthesis
The (3aS,7aR) configuration is typically achieved through asymmetric hydrogenation or chiral resolution techniques. A common route involves:
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Ring-forming reactions: Cyclization of appropriately substituted pyridine precursors with pyrrolidine derivatives under basic conditions.
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Boc protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) .
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Catalytic hydrogenation: Saturation of the pyridine ring using palladium on carbon (Pd/C) under hydrogen gas to yield the octahydro structure while preserving stereochemical integrity .
Industrial-Scale Considerations
Industrial protocols prioritize cost efficiency and yield optimization. Continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to mitigate byproduct formation. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures stereochemical fidelity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid scaffold and Boc-protected amine make it a versatile precursor in drug discovery:
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Kinase inhibitor synthesis: The pyrrolopyridine core is a privileged structure in kinase-targeted therapies, particularly for oncology. For example, derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) .
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Neuroactive agents: Structural analogs exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating neurological disorders .
Case Study: Analog Development
A 2022 study utilized (3aS,7aR)-tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate as a starting material for synthesizing a library of CDK4/6 inhibitors. Key modifications included:
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Functionalization at C-3: Introduction of aryl sulfonamide groups to enhance target binding.
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Boc deprotection: Acidic cleavage (e.g., HCl in dioxane) yielded primary amines for subsequent coupling reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals include a singlet at δ 1.42 ppm (9H, tert-butyl), multiplet resonances between δ 3.10–3.85 ppm (methylene groups adjacent to nitrogen), and pyridine-related protons at δ 2.30–2.70 ppm .
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¹³C NMR: Peaks at δ 28.4 ppm (tert-butyl CH₃), δ 79.8 ppm (quaternary carbon of Boc group), and δ 154.2 ppm (carbamate carbonyl) .
Mass Spectrometry
Electrospray ionization (ESI-MS) typically shows a [M+H]⁺ ion at m/z 227.3, consistent with the molecular formula .
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
The (3aS,7aR) configuration confers distinct spatial orientation compared to diastereomers. For instance, the (3aR,7aS) isomer exhibits reduced solubility in polar aprotic solvents due to differing crystal packing .
Substituent Effects
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Boc vs. Other Protecting Groups: Replacement of the tert-butyl group with benzyloxycarbonyl (Cbz) increases lipophilicity but complicates deprotection steps.
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Ring Saturation: Fully saturated analogs (e.g., decahydro derivatives) show enhanced metabolic stability but lower receptor binding affinity .
Future Directions and Challenges
Mechanistic Studies
Elucidating the compound’s behavior under varying reaction conditions (e.g., acidic vs. basic media) remains a priority. Computational modeling (DFT studies) could predict sites of electrophilic/nucleophilic reactivity.
Expanding Therapeutic Applications
Ongoing research explores its utility in:
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